1,5-Dimethoxy-2,4-dinitrobenzene

概要

説明

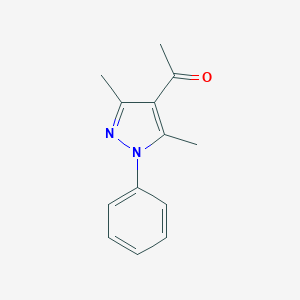

1,5-Dimethoxy-2,4-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It is primarily used for research and development purposes .

Synthesis Analysis

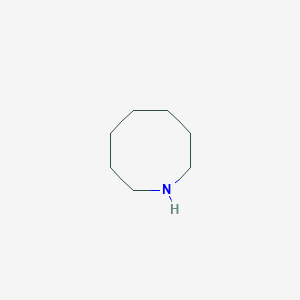

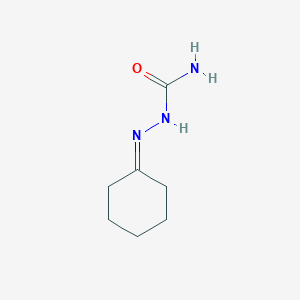

The synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene or similar compounds often involves nitration of dimethoxybenzenes . The nitration of 1,4-dimethoxybenzene, for instance, yields a mixture of dinitro isomers . This mixture can then be heated in piperidine to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .

Molecular Structure Analysis

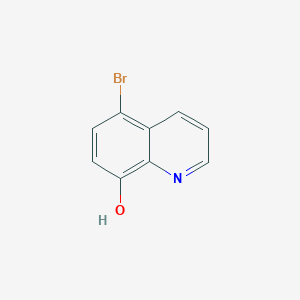

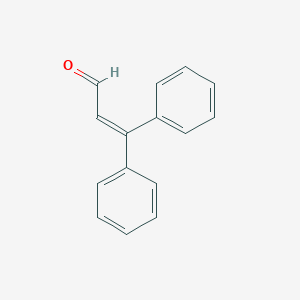

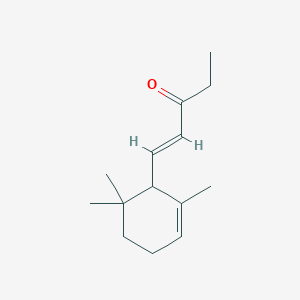

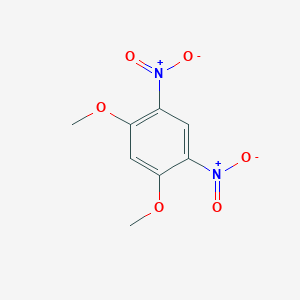

The molecular structure of 1,5-Dimethoxy-2,4-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups . The average molecular weight is 228.159 Da .

Chemical Reactions Analysis

1,5-Dimethoxy-2,4-dinitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, heating a mixture of dinitro isomers obtained from the nitration of 1,4-dimethoxybenzene in piperidine yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .

科学的研究の応用

Synthesis of Bioreductive Anticancer Agents

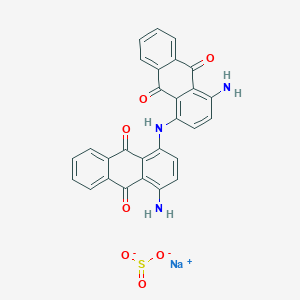

1,5-Dimethoxy-2,4-dinitrobenzene: is a precursor in the synthesis of potent bioreductive anticancer agents. These agents are designed to be activated in the hypoxic conditions of solid tumors, where they can exert cytotoxic effects selectively .

Development of Benzimidazolequinones

This compound is utilized in the synthesis of benzimidazolequinones, a class of compounds known for their potential therapeutic applications. They are studied for their role in inhibiting biological pathways that contribute to cancer cell proliferation .

Nucleophilic Aromatic Substitution Reactions

In organic chemistry, 1,5-Dimethoxy-2,4-dinitrobenzene serves as a substrate for nucleophilic aromatic substitution reactions. This process is fundamental in creating a variety of complex molecules with potential pharmacological activities .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .

将来の方向性

作用機序

Target of Action

Like other nitrobenzene derivatives, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .

Mode of Action

Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives can potentially disrupt multiple biochemical pathways due to their reactivity with biological macromolecules .

Pharmacokinetics

Like other nitrobenzene derivatives, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .

Result of Action

Nitrobenzene derivatives can cause oxidative stress, dna damage, and protein dysfunction, leading to cellular toxicity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,5-Dimethoxy-2,4-dinitrobenzene . For instance, its reactivity may increase at higher temperatures or under acidic conditions .

特性

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethoxy-2,4-dinitrobenzene | |

CAS RN |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?

A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to 1,5-Dimethoxy-2,4-dinitrobenzene in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。